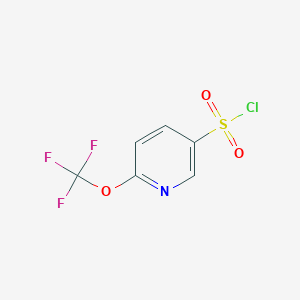

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, along with a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This sequential reaction produces pyridine-3-sulfonyl chloride, which can then be purified by distillation under reduced pressure .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced byproduct formation. The process involves careful control of reaction conditions and the use of efficient purification techniques to ensure the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions, such as biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Employed in the synthesis of biologically active compounds, such as inhibitors and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, which can have specific biological or chemical activities .

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

2-(Trifluoromethoxy)pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to the following mechanisms:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to the formation of covalent bonds that can inhibit enzyme activity or alter protein function.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which may contribute to its anticancer and antimicrobial properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead compound for the development of new anticancer agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism underlying this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethoxy group is critical for enhancing the biological activity of pyridine derivatives. Studies have shown that:

- Fluorination : The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing cellular uptake and retention.

- Sulfonyl Chloride Group : This functional group contributes to the reactivity profile, allowing for diverse modifications that can optimize biological activity.

Case Studies

- In Vivo Studies : A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent.

- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics enhances overall efficacy, suggesting synergistic effects that warrant further investigation.

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-5(11-3-4)14-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLIQIOCWUPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.